

Spectral Analysis of 1-(2-Dimethylaminoethyl)piperazine: A Technical Guide

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Compound of Interest

Compound Name: 1-(2-Dimethylaminoethyl)piperazine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound **1-(2-Dimethylaminoethyl)piperazine** (CAS No. 3644-18-6). Due to the limited availability of experimentally-derived spectra for this specific molecule in public databases, this guide combines theoretical predictions based on its chemical structure with illustrative data from closely related compounds. This approach offers valuable insights for the identification, characterization, and quality control of **1-(2-Dimethylaminoethyl)piperazine** in a research and development setting.

Chemical Structure and Properties

- IUPAC Name: 1-(2-(Dimethylamino)ethyl)piperazine
- Synonyms: N,N-Dimethyl-2-(piperazin-1-yl)ethanamine
- CAS Number: 3644-18-6[1]
- Molecular Formula: C₈H₁₉N₃[1]
- Molecular Weight: 157.26 g/mol [1]

- Appearance: Clear, colorless to yellow liquid

Caption: 2D Chemical Structure of **1-(2-Dimethylaminoethyl)piperazine**

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Below are the predicted ^1H and ^{13}C NMR chemical shifts for **1-(2-Dimethylaminoethyl)piperazine**. These predictions are based on established chemical shift theory and data from analogous structures.

^1H NMR Spectroscopy

Table 1: Predicted ^1H NMR Spectral Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~2.85	t	2H	-N-CH ₂ -CH ₂ -N(CH ₃) ₂
~2.65	t	4H	Piperazine ring (-CH ₂ -N-CH ₂ -)
~2.50	t	4H	Piperazine ring (-CH ₂ -NH-CH ₂ -)
~2.40	s	6H	-N(CH ₃) ₂
~1.80	s (broad)	1H	-NH (piperazine)

^{13}C NMR Spectroscopy

Table 2: Predicted ^{13}C NMR Spectral Data

Chemical Shift (ppm)	Assignment
~58.0	-N-CH ₂ -CH ₂ -N(CH ₃) ₂
~55.0	Piperazine ring (-CH ₂ -N-CH ₂ -)
~54.5	-N-CH ₂ -CH ₂ -N(CH ₃) ₂
~46.0	Piperazine ring (-CH ₂ -NH-CH ₂ -)
~45.5	-N(CH ₃) ₂

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The expected IR absorption bands for **1-(2-Dimethylaminoethyl)piperazine** are summarized below, with reference to the typical vibrational frequencies of similar compounds.

Table 3: Predicted IR Spectral Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300 - 3500	Medium, broad	N-H stretch (secondary amine in piperazine ring)
2940 - 2980	Strong	C-H stretch (aliphatic)
2800 - 2850	Strong	C-H stretch (aliphatic)
1450 - 1480	Medium	C-H bend (methylene and methyl)
1260 - 1300	Medium	C-N stretch (aliphatic amine)
1100 - 1150	Medium	C-N stretch (aliphatic amine)

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation patterns.

Table 4: Predicted Mass Spectrometry Data

m/z	Interpretation
157	$[M]^+$ (Molecular ion)
113	$[M - N(CH_3)_2]^+$
99	$[M - CH_2N(CH_3)_2]^+$
86	$[Piperazine-CH_2]^+$
71	$[CH_2N(CH_3)_2]^+$
58	$[CH_2=N(CH_3)_2]^+$ (McLafferty rearrangement product)
44	$[CH_2NH_2]^+$

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data described above. Instrument parameters may need to be optimized for specific samples and equipment.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of **1-(2-Dimethylaminoethyl)piperazine** in 0.5-0.7 mL of a deuterated solvent (e.g., $CDCl_3$, D_2O , or $DMSO-d_6$) in a 5 mm NMR tube.
- Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.
- 1H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 10-15 ppm.

- Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled carbon spectrum.
 - Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.
 - Reference the spectrum to the solvent peak.

IR Spectroscopy

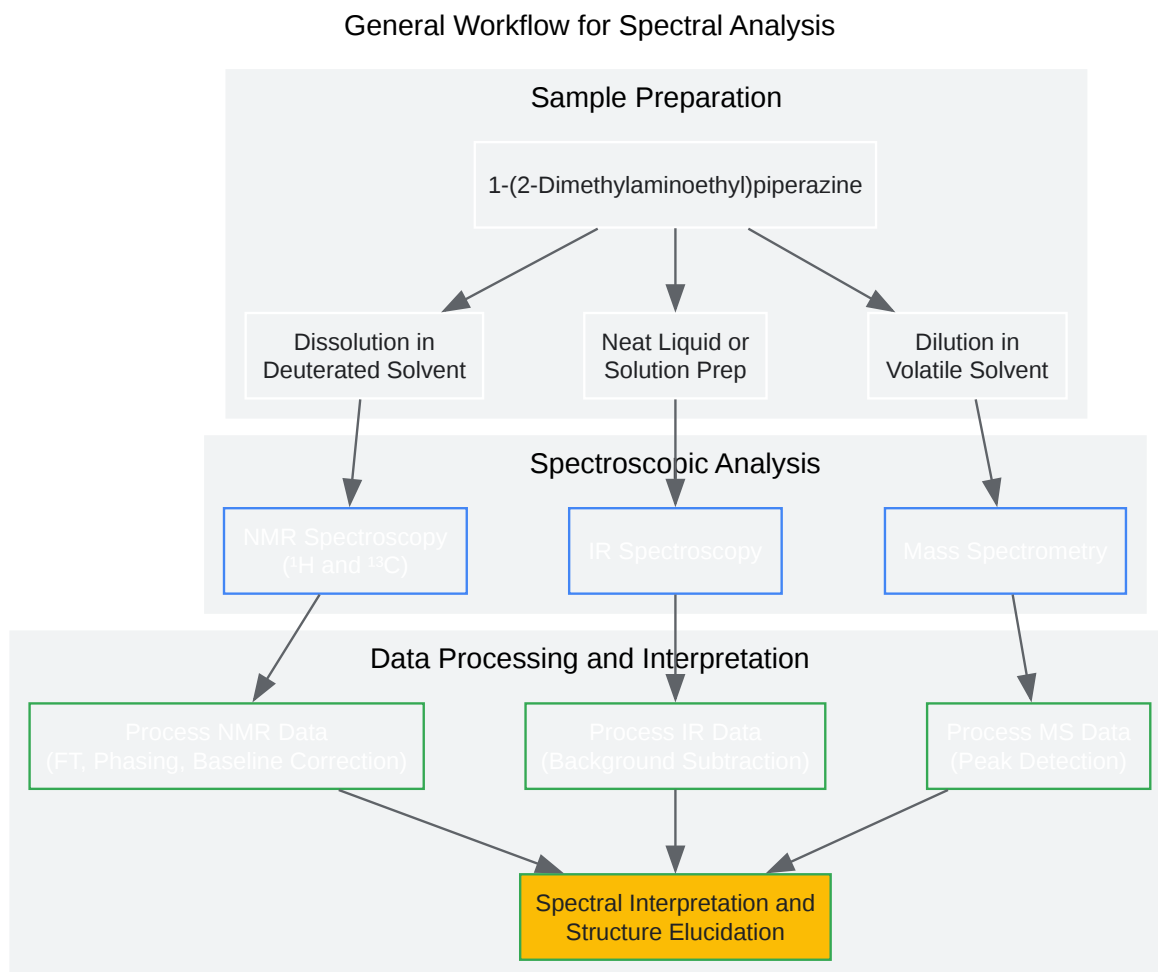
- Sample Preparation:
 - Neat Liquid: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).
 - Solution: Dissolve the sample in a suitable IR-transparent solvent (e.g., CCl₄ or CS₂) and place it in a liquid cell.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample holder (or solvent).
 - Record the sample spectrum over the range of 4000-400 cm⁻¹.
 - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
 - The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry

- Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) into the mass spectrometer via direct infusion or through a chromatographic

system (e.g., GC-MS or LC-MS).

- Ionization:
 - Electron Ionization (EI): Suitable for volatile compounds, typically used with GC-MS. Standard electron energy is 70 eV.
 - Electrospray Ionization (ESI): Suitable for polar and non-volatile compounds, typically used with LC-MS.
- Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap) to separate the ions based on their mass-to-charge ratio (m/z).
- Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 30-300 amu).



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Caption: A generalized workflow for the spectral analysis of a chemical compound.

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References

- 1. chemscene.com [chemscene.com]

- To cite this document: BenchChem. [Spectral Analysis of 1-(2-Dimethylaminoethyl)piperazine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1333714#spectral-data-of-1-2-dimethylaminoethyl-piperazine-nmr-ir-ms>]

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